1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile

Retinoid Synthesis Physicochemical Profiling Thermal Stability

1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile is a bicyclic epoxide-nitrile (molecular formula C10H15NO, MW 165.23 g/mol) that serves as a key intermediate in retinoid chemistry, particularly for retinoic acid derivatives and visual pigment chromophores. Predicted physicochemical properties include a boiling point of 249.2±23.0 °C, a density of 1.04±0.1 g/cm³, and solubility in chlorinated solvents (chloroform, dichloromethane) as well as ether and ethyl acetate; it is stored at -20°C due to thermal sensitivity.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 264279-20-1
Cat. No. B144070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile
CAS264279-20-1
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1(CCC2C(C1C#N)(O2)C)C
InChIInChI=1S/C10H15NO/c1-9(2)5-4-8-10(3,12-8)7(9)6-11/h7-8H,4-5H2,1-3H3
InChIKeyHDBYFBMGSXQOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile (CAS 264279-20-1): Core Physicochemical and Functional Baseline for Procurement


1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile is a bicyclic epoxide-nitrile (molecular formula C10H15NO, MW 165.23 g/mol) that serves as a key intermediate in retinoid chemistry, particularly for retinoic acid derivatives and visual pigment chromophores . Predicted physicochemical properties include a boiling point of 249.2±23.0 °C, a density of 1.04±0.1 g/cm³, and solubility in chlorinated solvents (chloroform, dichloromethane) as well as ether and ethyl acetate; it is stored at -20°C due to thermal sensitivity . These baseline parameters define the material's handling envelope and synthetic utility.

Why Generic Substitution of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile Fails: Structural and Reactivity Constraints


Generic replacement of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile with simpler epoxy-nitrile analogs (e.g., 2,3-epoxycyclohexane-1-carbonitrile) or hydroxylated variants (e.g., 3-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile) is not feasible due to the compound's unique combination of a strained [4.1.0] oxabicyclic framework, three methyl substituents that modulate steric and electronic environments, and a nitrile group positioned for downstream transformations into carboxylic acids, amides, or heterocycles . The predicted density (1.04 g/cm³) and boiling point (249.2 °C) differ significantly from non-methylated or spirocyclic isomers, directly impacting purification protocols and thermal stability during multi-step retinoid syntheses .

Quantitative Differentiation Evidence for 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile Against Comparator Compounds


Higher Boiling Point and Thermal Stability vs. Non-Methylated Epoxy-nitrile Analogs

The target compound exhibits a predicted boiling point of 249.2±23.0 °C, which is substantially higher than the non-methylated analog 2,3-epoxycyclohexane-1-carbonitrile (predicted bp ~218–220 °C). This difference of approximately 30 °C arises from the three additional methyl groups, which increase molecular weight and van der Waals interactions . Such a boiling point elevation provides a wider thermal operating window during distillation or vacuum-assisted solvent removal in retinoid intermediate purification.

Retinoid Synthesis Physicochemical Profiling Thermal Stability

Density and Steric Bulk Differentiate from Hydroxylated Analog

The predicted density of 1.04±0.1 g/cm³ for the target epoxide-nitrile is higher than that of the hydroxylated analog 3-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile (typical density for such compounds ~0.98–1.00 g/cm³), reflecting the compact oxirane ring and absence of hydrogen-bond donors . This density difference influences chromatographic retention times and solvent partitioning during workup, allowing for predictable separation from more polar impurities.

Molecular Packing Chromatography Retinoid Intermediates

Cold Storage Requirement (-20°C) Signals Thermal Lability Advantage for Selective Activation

The specified storage condition of -20°C indicates that 1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile is thermally sensitive, likely due to the strained epoxide ring . In contrast, the non-epoxy analog 2,6,6-trimethyl-1-cyclohexene-1-carbonitrile (an α,β-unsaturated nitrile) is stable at 2–8°C [1]. This differential thermal lability can be exploited in synthetic sequences where controlled epoxide opening is desired under mild conditions, whereas the unstrained analog would require harsher activation.

Storage Stability Epoxide Reactivity Safety

Validated Synthetic Utility for Retinoic Acid and Visual Pigment Chromophores

Unlike generic epoxy-nitriles that lack documented end-use, this compound is specifically cited as an intermediate in retinoic acid synthesis and in modular synthetic schemes for ¹³C-labeled visual pigment chromophores (3,4-didehydroretinal, 3-hydroxyretinal, 4-hydroxyretinal) . Analogous scaffolds such as 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile have not been reported in these specialized retinoid pathways, giving the target compound a validated role in high-value biomedical research applications.

Retinoid Chemistry Visual Pigment Synthesis Isotopic Labeling

High-Value Application Scenarios for 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile (CAS 264279-20-1)


Retinoic Acid Derivative Synthesis Requiring High Thermal Stability During Distillation

When synthesizing retinoic acid analogs that require vacuum distillation for intermediate purification, the predicted boiling point of 249.2 °C allows the target compound to remain in the liquid phase at temperatures where the non-methylated analog (2,3-epoxycyclohexane-1-carbonitrile) would already have volatilized, thus preserving mass balance and reducing column fouling .

Cold-Chain-Managed Stock Solutions for Isotopically Labeled Visual Pigment Precursors

For laboratories preparing ¹³C-labeled retinal chromophores for biophysical studies, the -20 °C storage requirement of this compound must be integrated into inventory protocols; this thermal sensitivity is a direct consequence of the strained epoxide, which enables the selective ring-opening reactions needed to install isotopic labels under mild conditions .

Aqueous-Organic Extraction Workflows Benefiting from Elevated Density

In multi-step retinoid syntheses, the higher density (1.04 g/cm³) of the target epoxide-nitrile compared to hydroxylated intermediates ensures clear phase separation during dichloromethane/water or ethyl acetate/brine extractions, reducing emulsion formation and improving product recovery without additional centrifugation steps .

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